molecular formula C8H12O B14370365 3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one CAS No. 90056-46-5

3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one

Cat. No.: B14370365
CAS No.: 90056-46-5
M. Wt: 124.18 g/mol
InChI Key: NUMFFEXQRYWCBD-UHFFFAOYSA-N
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Description

3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one is an organic compound with the molecular formula C8H12O It is a cyclobutanone derivative featuring a methylprop-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylprop-1-en-1-yl with cyclobutanone in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound effectively .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylprop-1-en-1-yl)cyclobutan-1-one is unique due to its specific substitution pattern and the presence of a cyclobutanone ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

90056-46-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)cyclobutan-1-one

InChI

InChI=1S/C8H12O/c1-6(2)3-7-4-8(9)5-7/h3,7H,4-5H2,1-2H3

InChI Key

NUMFFEXQRYWCBD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC(=O)C1)C

Origin of Product

United States

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